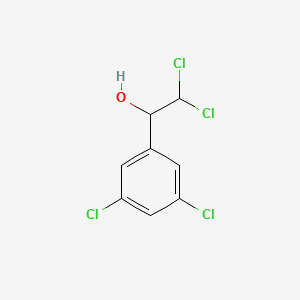
2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H6Cl4O It is characterized by the presence of two chlorine atoms on the ethyl group and two chlorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol typically involves the chlorination of 1-(3,5-dichlorophenyl)ethanol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction temperature and solvent choice play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The crude product is then purified using distillation or recrystallization techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzoic acid.
Reduction: Formation of 1-(3,5-dichlorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives
科学的研究の応用
2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Shares structural similarities but differs in its pharmacological profile.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar in structure but has different chemical properties and applications
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .
特性
分子式 |
C8H6Cl4O |
|---|---|
分子量 |
259.9 g/mol |
IUPAC名 |
2,2-dichloro-1-(3,5-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl4O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8,13H |
InChIキー |
YDVYZQPMHZWCHP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)


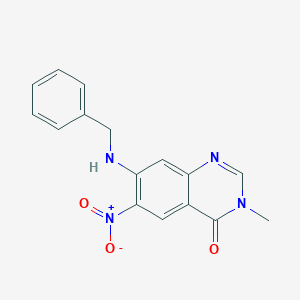

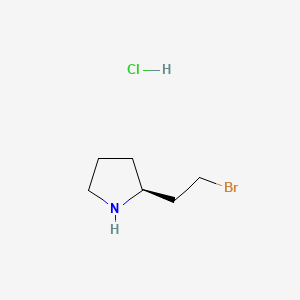
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
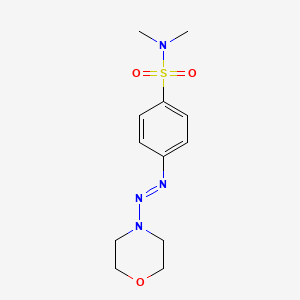
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
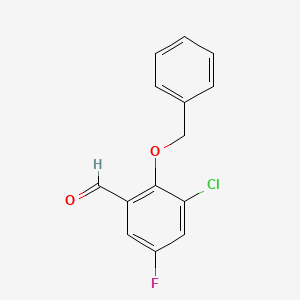
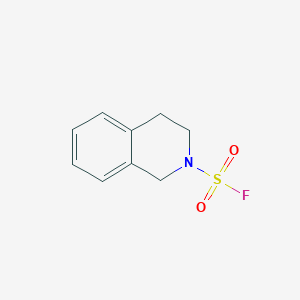
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)

